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Compound of Interest

Compound Name: Sangivamycin monohydrate

CAS No.: 129601-63-4

Cat. No.: B12056609

Get Quote

Executive Summary: The "Dirty" Nucleoside
Scaffold
Sangivamycin (NSC 65346) is a pyrrolopyrimidine nucleoside antibiotic originally isolated from

Streptomyces. Historically categorized as a Protein Kinase C (PKC) inhibitor, modern chemical

biology has redefined it as a potent inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear

Protein Kinase).

Unlike Staurosporine (the "gold standard" pan-kinase inhibitor), which binds with nanomolar

affinity to the ATP pocket of nearly all kinases, Sangivamycin exhibits a distinct selectivity

profile driven by its nucleoside structure. It mimics adenosine, allowing it to inhibit not just

kinases but also RNA synthesis in viral contexts.

Key Technical Verdict: Researchers should utilize Sangivamycin primarily as a Haspin inhibitor

(IC50 < 50 nM) or a viral RNA chain terminator, rather than a PKC inhibitor (Ki ~10 µM), where

it is significantly less potent than Staurosporine or Enzastaurin.
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Quantitative Kinase Inhibition Data
The following table contrasts Sangivamycin with its primary structural analog (Staurosporine)

and the specific Haspin inhibitor (CHR-6494).

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

*Note: Sangivamycin shows ~4.8% remaining Haspin activity at 500 nM in KINOMEscan

assays, indicating low nanomolar potency.

The "Selectivity Flip" Phenomenon
A common experimental error is using Sangivamycin as a generic PKC inhibitor.

Staurosporine is >1000x more potent against PKC than Sangivamycin.

Sangivamycin is equipotent or superior to Staurosporine in targeting Haspin, a kinase critical

for Histone H3 Threonine 3 (H3T3) phosphorylation during mitosis.

Recommendation: Use CHR-6494 for specific Haspin inhibition.[1][2][3] Use Sangivamycin

when studying the interface of nucleotide metabolism and kinase signaling, or as a structural

scaffold for nucleoside-mimetic drug design.

Mechanistic Visualization
The Haspin Signaling Axis
Sangivamycin induces mitotic arrest by blocking the phosphorylation of Histone H3 at

Threonine 3. This prevents the Chromosomal Passenger Complex (CPC) from localizing to
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centromeres.
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Figure 1: Mechanism of Action. Sangivamycin competes with ATP for the Haspin binding

pocket, preventing H3T3 phosphorylation and causing mitotic failure.

Validated Experimental Protocol: In Vitro Haspin
Kinase Assay
This protocol validates Sangivamycin activity using a TR-FRET (Time-Resolved Fluorescence

Resonance Energy Transfer) or Radiometric approach.

Reagents & Setup
Enzyme: Recombinant human Haspin (residues 470–798).

Substrate: Biotinylated Histone H3 peptide (residues 1–21).

Tracer: Eu-labeled anti-phospho-H3T3 antibody.

Controls:

Positive Inhibition:[4] CHR-6494 (100 nM).

Negative Control: DMSO (0.1%).
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Broad Control: Staurosporine.[5][6][7]

Step-by-Step Workflow
Buffer Preparation: Prepare Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM

EGTA, 2 mM DTT, and 0.01% Brij-35. Note: Fresh DTT is critical for kinase stability.

Compound Dilution: Dissolve Sangivamycin in 100% DMSO to 10 mM stock. Perform 3-fold

serial dilutions in DMSO, then dilute 1:10 into Kinase Buffer to reach 4x final assay

concentration (Final DMSO < 1%).

Enzyme/Substrate Mix:

Mix Haspin (0.5 nM final) and Biotin-H3 peptide (200 nM final) in Kinase Buffer.

Dispense 5 µL of this mix into a 384-well low-volume white plate.

Inhibitor Addition: Add 2.5 µL of the 4x Sangivamycin dilution. Incubate for 15 minutes at

Room Temperature (RT) to allow equilibrium binding.

Reaction Initiation (ATP): Add 2.5 µL of ATP (at K_m, typically 10–50 µM) to start the

reaction.

Critical Step: Do not use saturating ATP (>1 mM) as Sangivamycin is ATP-competitive;

high ATP will artificially shift the IC50.

Detection:

Incubate for 60 minutes at RT.

Stop reaction with 10 µL detection mix (EDTA + Eu-anti-H3T3ph antibody + APC-

Streptavidin).

Read on a TR-FRET compatible plate reader (e.g., EnVision).

Data Analysis
Calculate Percent Inhibition:
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Fit data to a 4-parameter logistic equation to determine IC50.

Decision Matrix: When to Use Sangivamycin?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://interpriseusa.com/product/chr-6494-10-mg/
https://www.axonmedchem.com/2250-chr-6494-trifluoroacetate
https://www.probechem.com/target_HaspinKinase.html
https://pubmed.ncbi.nlm.nih.gov/3338987/
https://pubmed.ncbi.nlm.nih.gov/3338987/
https://www.nanolive.com/dissecting-the-dynamics-of-staurosporine-induced-cell-death/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Staurosporine/
https://www.nanolive.com/dissecting-the-dynamics-of-staurosporine-induced-cell-death/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6851150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6851150/
https://www.youtube.com/watch?v=strUXLiZZgU
https://www.benchchem.com/product/b12056609#head-to-head-comparison-of-sangivamycin-with-other-kinase-inhibitors
https://www.benchchem.com/product/b12056609#head-to-head-comparison-of-sangivamycin-with-other-kinase-inhibitors
https://www.benchchem.com/product/b12056609#head-to-head-comparison-of-sangivamycin-with-other-kinase-inhibitors
https://www.benchchem.com/product/b12056609#head-to-head-comparison-of-sangivamycin-with-other-kinase-inhibitors
https://www.benchchem.com/product/b12056609?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12056609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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